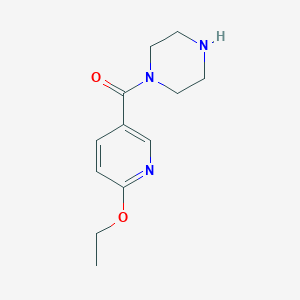

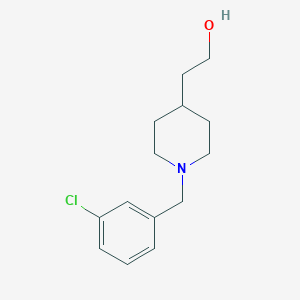

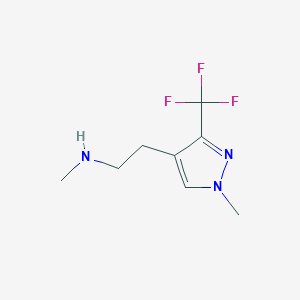

![molecular formula C11H21N B1489348 2-Azaspiro[4.7]dodecane CAS No. 182-98-9](/img/structure/B1489348.png)

2-Azaspiro[4.7]dodecane

説明

2-Azaspiro[4.7]dodecane is a chemical compound with the CAS Registry number 182-98-9 . It is categorized as an intermediate . It is not classified as a hazardous compound .

Synthesis Analysis

The synthesis of this compound or similar compounds often involves annulation strategies . For instance, one approach involves the annulation of the cyclopentane ring . Another method for synthesizing a similar compound, 8-oxa-2-azaspiro[4.5]dodecane, has been developed using commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane .Molecular Structure Analysis

The molecular structure of this compound involves a spirocyclic scaffold, which consists of a lactam ring attached by a spiro junction to a cyclohexane ring . The lactam ring adopts an envelope conformation, and the cyclohexane ring has a chair conformation .科学的研究の応用

Enantioselective Synthesis

- 2-Azaspiro[4.7]dodecane derivatives have been utilized in the enantioselective synthesis of naturally occurring alkaloids. For instance, concise enantioselective total syntheses of alkaloids like isonitramine, sibirine, and nitramine were achieved using a process that includes diastereoselective Hosomi–Sakurai allylation followed by ring-closing metathesis (Pandey et al., 2011).

Novel Alkaloid Synthesis

- New Lycopodium alkaloids with complex structures incorporating this compound have been synthesized and studied. For example, Lycoplanine A, a novel Lycopodium alkaloid with a unique tricyclic ring skeleton, was isolated, and its structure was elucidated. It showed potent inhibitory activity on T-type calcium channels (Zhang et al., 2017).

Spirocyclic Ethers and Lactones Synthesis

- The stereochemically controlled synthesis of spirocyclic ethers and lactones, including medium-sized carbocyclic rings, has been achieved. This synthesis process involves stereoselective reactions and allows control over the stereochemistry, important for developing pharmaceutical compounds (Chibale et al., 1993).

Marine Natural Toxin Synthesis

- The asymmetric formation of azaspiro[5.6]dodec-9-ene systems, relevant in marine natural toxins, has been described. This includes processes like Diels-Alder reactions that are crucial for synthesizing complex natural products (Ishihara et al., 2002).

Biological Activity Studies

- Compounds containing the this compound structure have been synthesized and evaluated for biological activities, including anticancer and anticonvulsant effects. For example, certain azaspiro derivatives have shown significant inhibition of cancer cell growth in tissue culture, highlighting their potential in cancer research (Rice et al., 1973).

将来の方向性

作用機序

Target of Action

This compound is a bicyclic organic compound that belongs to the class of spiro compounds. It has gained significant attention in the scientific community due to its potential biological and industrial applications.

Mode of Action

It is believed to interact with its targets in a way that leads to the production of important biologically active compounds .

Biochemical Pathways

It is known that this compound is promising for the production of important biologically active compounds .

特性

IUPAC Name |

2-azaspiro[4.7]dodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N/c1-2-4-6-11(7-5-3-1)8-9-12-10-11/h12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSRHJJOKNBOPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC2(CCC1)CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

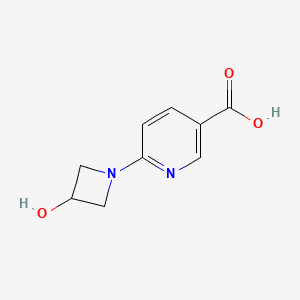

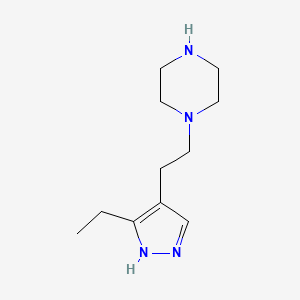

![1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1489277.png)

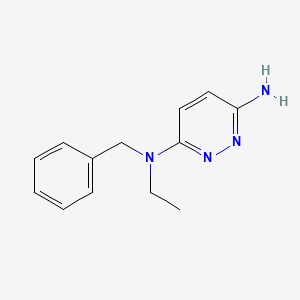

amine](/img/structure/B1489279.png)

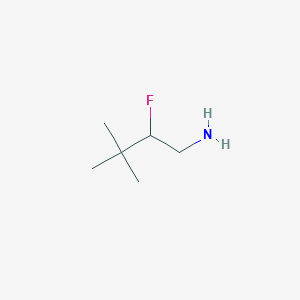

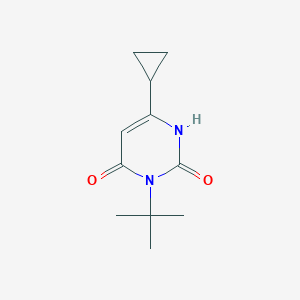

![6-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1489285.png)

amine](/img/structure/B1489286.png)